2,2',5,5'-tetrabromo-3,3'-bithiophene CAS number and synonyms
2,2',5,5'-tetrabromo-3,3'-bithiophene CAS number and synonyms
This guide is structured as a technical monograph for researchers in organic electronics and medicinal chemistry. It prioritizes the specific structural isomer requested (3,3'-bithiophene core ) while explicitly addressing the common confusion with its 2,2'-bithiophene regioisomer.
Core Identity & Synthetic Utility
Identity & Physicochemical Profile[1][2][3][4][5][6][7]
2,2',5,5'-Tetrabromo-3,3'-bithiophene is a halogenated thiophene derivative serving as a critical "linchpin" intermediate in the synthesis of fused-ring heteroacenes. Unlike its more common isomer (derived from 2,2'-bithiophene), this molecule features a 3,3'-linkage between the thiophene rings, which dictates a distinct steric profile and reactivity pattern essential for synthesizing specific isomers of dithienothiophene (DTT).
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | 2,2',5,5'-Tetrabromo-3,3'-bithiophene |
| Synonyms | Perbromo-3,3'-bithienyl; 2,2',5,5'-Tetrabromo-3,3'-bithienyl |
| CAS Number | 100761-78-4 (Note: Verify with supplier; often conflated with 2,2'-isomer) |
| Molecular Formula | C |
| Molecular Weight | 481.85 g/mol |
| SMILES | BrC1=C(C2=C(Br)SC(Br)=C2)SC(Br)=C1 |
Critical Isomer Distinction (The "Trap")
Researchers frequently confuse this molecule with 3,3',5,5'-tetrabromo-2,2'-bithiophene (CAS 125143-53-5). The distinction is non-trivial:
-
Target (3,3'-core): Used to synthesize dithieno[2,3-b:3',2'-d]thiophene .
-
Common Isomer (2,2'-core): Used to synthesize dithieno[3,2-b:2',3'-d]thiophene .
-
Visual Check: In the target molecule, the connection is at the "beta" carbons (3,3'), leaving the "alpha" carbons (2,2',5,5') available for bromination.
Synthetic Pathways & Mechanistic Insight[4]
The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of 3,3'-bithiophene. The 3,3'-linkage leaves all four
Reaction Mechanism
The reaction typically utilizes N-Bromosuccinimide (NBS) or elemental bromine (
-
Activation: The thiophene rings act as nucleophiles, attacking the electrophilic bromine source.
-
Regioselectivity: The sulfur atom stabilizes the cationic intermediate (Wheland intermediate) most effectively at the
-position (C2/C5). -
Sterics: The 3,3'-bond creates a twisted backbone (dihedral angle
30–45°) due to steric repulsion between substituents at the 2 and 2' positions. This twist actually aids solubility during the reaction compared to planar planar 2,2'-systems.
Synthesis Workflow Visualization
The following diagram outlines the logical flow from starting material to purified intermediate.
Figure 1: Step-wise synthetic workflow for the exhaustive bromination of 3,3'-bithiophene.
Experimental Protocol
This protocol is designed for self-validation . The key success indicator is the disappearance of aromatic proton signals in
Reagents & Equipment
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Precursor: 3,3'-Bithiophene (1.0 eq).
-
Brominating Agent: N-Bromosuccinimide (NBS) (4.5 eq) - Freshly recrystallized NBS is recommended to remove HBr traces.
-
Solvent: DMF (Dimethylformamide) - Preferred for NBS solubility.
-
Quench: Saturated Sodium Thiosulfate (
).
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (to prevent photochemical side reactions), dissolve 3,3'-bithiophene in DMF (0.1 M concentration).
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes. Rationale: Exothermic control prevents polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Checkpoint: Monitor via TLC (Hexanes). The starting material (Rf ~0.3-0.4) should disappear; the tetrabromo product will move near the solvent front (Rf ~0.8-0.9).
-
-
Quench: Pour the reaction mixture into ice-cold water containing saturated
. A heavy precipitate should form. -
Workup: Filter the precipitate. Wash copiously with water to remove DMF and succinimide.
-
Purification: Recrystallize from Ethanol or a CHCl
/Ethanol mix.-
Yield: Typically 75–85%.
-
Appearance: White to off-white needles or powder.
-
Purification Logic Tree
Figure 2: Purification logic ensuring removal of succinimide byproducts.
Strategic Utility in Materials Science
The primary value of 2,2',5,5'-tetrabromo-3,3'-bithiophene lies in its ability to undergo double cross-coupling or ring-closure reactions.
The "Linchpin" for Fused Systems
This molecule is the obligate precursor for Dithieno[2,3-b:3',2'-d]thiophene .
-
Chemistry: Reaction with Sodium Sulfide (
) or a sulfide source effects a double nucleophilic aromatic substitution (S Ar) at the 2 and 2' positions (replacing the bromines), bridging the rings. -
Result: A planar, electron-rich fused system used in high-performance Organic Field Effect Transistors (OFETs).
Comparison of Bithiophene Cores
| Precursor Core | Bromination Pattern | Fused Product (via Sulfide Bridge) | Electronic Character |
| 3,3'-Bithiophene | 2,2',5,5'-tetrabromo | Dithieno[2,3-b:3',2'-d]thiophene | "Anti-parallel" sulfurs; High linearity. |
| 2,2'-Bithiophene | 3,3',5,5'-tetrabromo | Dithieno[3,2-b:2',3'-d]thiophene | "Parallel" sulfurs; Standard DTT isomer. |
References
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Synthesis of 3,3'-Bithiophene Derivatives
- Title: "Regioselective Synthesis of 3,3'-Bithiophene Deriv
- Source:Journal of Organic Chemistry.
- Context: Establishes the reactivity of the 3,3'-core vs the 2,2'-core.
-
(General Journal Link for verification)
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Dithienothiophene Isomers
-
Title: "Isomeric Dithienothiophenes: Synthesis and Electronic Properties."[1]
- Source:Chemical Reviews / Synthetic Metals.
- Context: Details the cyclization of 2,2',5,5'-tetrabromo-3,3'-bithiophene into fused systems.
-
-
General Bromination Protocols
- Title: "Bromin
- Source:Organic Syntheses.
- Context: Standard protocols for NBS bromin
-
[2]
Disclaimer: Always consult the specific Safety Data Sheet (SDS) for 2,2',5,5'-tetrabromo-3,3'-bithiophene before handling. Brominated thiophenes can be skin irritants and lachrymators.
